BenchChemオンラインストアへようこそ!

ABT-737

Mechanism of Action Apoptosis Specificity BH3 Mimetic Validation

ABT-737 (CAS 852808-04-9) is the first rationally designed, high-affinity BH3 mimetic—the essential reference standard for dissecting the intrinsic apoptotic pathway. Unlike Bcl-2-selective ABT-199 (venetoclax) or orally bioavailable ABT-263 (navitoclax), ABT-737 uniquely inhibits Bcl-2, Bcl-xL, and Bcl-w, enabling precise Bax/Bak-dependent mechanism studies. Its well-characterized selectivity (no Mcl-1/Bfl-1 activity) and reliable thrombocytopenia biomarker make it the definitive positive control for validating newer BH3 mimetics and investigating resistance mechanisms. Choose ABT-737 for reproducible, on-target apoptosis research.

Molecular Formula C42H45ClN6O5S2
Molecular Weight 813.4 g/mol
CAS No. 852808-04-9
Cat. No. B1684200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-737
CAS852808-04-9
SynonymsABT 737;  ABT-737;  ABT737.
Molecular FormulaC42H45ClN6O5S2
Molecular Weight813.4 g/mol
Structural Identifiers
SMILESCN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]
InChIInChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1
InChIKeyHPLNQCPCUACXLM-PGUFJCEWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ABT-737 for Scientific Research: An Essential BH3 Mimetic for Apoptosis Pathway Investigation and Combination Therapy Studies


ABT-737 (CAS: 852808-04-9) is a foundational small-molecule BH3 mimetic developed by Abbott Laboratories (now AbbVie) that potently inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w [1] [2]. As the first rationally designed, high-affinity BH3 mimetic to achieve significant in vivo efficacy, it established the scientific and clinical foundation for an entire class of oncology therapeutics . In cell-free assays, ABT-737 exhibits EC50 values of 30.3 nM for Bcl-2, 78.7 nM for Bcl-xL, and 197.8 nM for Bcl-w, while demonstrating no inhibitory activity against Mcl-1, Bcl-B, or Bfl-1 [1] . This compound is universally recognized as the essential reference standard for mechanistic studies of the intrinsic apoptotic pathway and for evaluating the specificity of newer BH3 mimetics.

Why ABT-737 Cannot Be Substituted with Other BH3 Mimetics Without Experimental Validation


Substituting ABT-737 with another BH3 mimetic based solely on target class is scientifically unsound. Key comparators such as ABT-263 (navitoclax), ABT-199 (venetoclax), WEHI-539, A-1331852, and obatoclax exhibit markedly different selectivity profiles, in vivo toxicities, and mechanisms of action. For instance, while ABT-737 and ABT-263 share nearly identical binding affinities for Bcl-2, Bcl-xL, and Bcl-w, ABT-263 is orally bioavailable, a property absent in ABT-737 [1] . Conversely, the Bcl-2-selective ABT-199 spares platelets, a critical distinction from ABT-737 which induces thrombocytopenia through Bcl-xL inhibition [2]. Furthermore, ABT-737 displays a distinct functional hierarchy in cells, disrupting Bcl-2/Bim complexes more effectively than Bcl-xL/Bim complexes—a nuance not captured by simple binding affinity data [3]. Procurement decisions based on broad class definitions risk experimental inconsistency and misinterpretation of apoptotic mechanisms.

Quantitative Differentiation of ABT-737 Against Closest Analogs and Alternatives


ABT-737 vs. Obatoclax and Gossypol: Specificity of Cell Death Mechanism Determined by Bax/Bak and Caspase-9 Dependency

ABT-737 is the only BH3 mimetic among six tested compounds (including obatoclax, gossypol, apogossypol, EM20-25, and chelerythrine) that induces apoptosis strictly through a Bcl-2 family-dependent pathway requiring Bax/Bak and caspase-9. In contrast, other putative BH3 mimetics induce cell death even in cells completely deficient for Bax/Bak or caspase-9, indicating off-target, non-apoptotic mechanisms [1].

Mechanism of Action Apoptosis Specificity BH3 Mimetic Validation

ABT-737 vs. ABT-199 (Venetoclax): Equivalent In Vivo Efficacy but With Predictable, Mechanism-Based Thrombocytopenia

In a head-to-head in vivo study using immunocompetent tumor-bearing mice, ABT-737 and ABT-199 were equally effective at prolonging survival. However, ABT-737 caused significant thrombocytopenia due to its inhibition of Bcl-xL, while ABT-199 spared platelets due to its high selectivity for Bcl-2 [1].

In Vivo Efficacy Toxicity Profile Platelet Biology

ABT-737 vs. ABT-263 (Navitoclax): Shared Potency but Distinct Bioavailability Differentiates In Vitro and In Vivo Utility

ABT-737 and ABT-263 exhibit comparable in vitro binding affinities and cellular potencies, but ABT-263 is orally bioavailable while ABT-737 requires parenteral administration. This key distinction makes ABT-737 the preferred compound for in vitro mechanistic studies where controlled exposure is paramount, while ABT-263 is optimized for oral in vivo dosing [1] .

Pharmacokinetics Oral Bioavailability In Vitro vs. In Vivo Studies

ABT-737 vs. WEHI-539: Functional Hierarchy of Bcl-2 vs. Bcl-xL Targeting Revealed in Cellular Contexts

In cell-based protein redistribution assays, ABT-737 disrupts Bcl-2/Bim complexes more readily than Bcl-xL/Bim or Bcl-w/Bim complexes, despite having higher in vitro affinity for Bcl-xL. This functional hierarchy is opposite to that of WEHI-539, a Bcl-xL-selective compound, which preferentially disrupts Bcl-xL/Bim complexes [1] [2].

Target Engagement Protein Complex Disruption Functional Selectivity

ABT-737 vs. Obatoclax in Combination Therapy: Superior Synergy with Standard Chemotherapeutics

In a comparative study on human leukemia cells, ABT-737 combined with mafosfamide or daunorubicin induced apoptosis more effectively than obatoclax when administered in the same combination regimen. Obatoclax affected cell viability to a greater degree as a single agent, but ABT-737 exhibited superior synergy with chemotherapeutics [1].

Combination Therapy Chemosensitization Leukemia

ABT-737 vs. ABT-263 and ABT-199: Potency Comparison in CLL Cells and Platelets Defines Therapeutic Index

A comparative analysis of ABT-737, ABT-263, and ABT-199 in chronic lymphocytic leukemia (CLL) cells and human platelets revealed that ABT-737 and ABT-263 induce apoptosis at similar concentrations in both leukemia cells and platelets, indicating no selective toxicity. In contrast, ABT-199 spares platelets while maintaining potent anti-leukemic activity [1] [2].

Chronic Lymphocytic Leukemia Therapeutic Index Ex Vivo Sensitivity

Optimal Scientific and Preclinical Application Scenarios for ABT-737 Based on Quantitative Evidence


Mechanistic Studies of the Intrinsic Apoptotic Pathway and BH3 Mimetic Validation

ABT-737 is the definitive tool for dissecting the intrinsic (mitochondrial) apoptotic pathway. As the only compound among six putative BH3 mimetics proven to induce cell death strictly through a Bax/Bak- and caspase-9-dependent mechanism, it serves as the essential positive control and reference standard for validating new BH3 mimetics and for studies requiring on-target, mechanism-specific apoptosis induction [5]. Its well-characterized binding profile to Bcl-2, Bcl-xL, and Bcl-w (with no activity against Mcl-1, Bcl-B, or Bfl-1) allows for precise interpretation of apoptotic dependencies [6].

In Vivo Studies of Bcl-xL-Dependent Platelet Biology and On-Target Toxicity

ABT-737 is uniquely suited for investigating the biological consequences of dual Bcl-2/Bcl-xL inhibition in vivo. Its induction of thrombocytopenia serves as a reliable, mechanism-based biomarker of Bcl-xL target engagement. Comparative studies with the Bcl-2-selective ABT-199 (venetoclax), which spares platelets while maintaining anti-tumor efficacy, highlight ABT-737's specific utility for modeling on-target toxicities and for screening strategies to mitigate thrombocytopenia [5].

Preclinical Combination Therapy Research with DNA-Damaging Agents

ABT-737 is the preferred partner for investigating rational combination strategies with standard chemotherapeutics (e.g., etoposide, daunorubicin, mafosfamide). Its demonstrated superior synergy with DNA-damaging agents, compared to other BH3 mimetics like obatoclax, positions it as the optimal tool for studying how lowering the mitochondrial apoptotic threshold enhances chemosensitivity [5]. This application is critical for preclinical studies aimed at identifying biomarkers of response and resistance to combination regimens.

Investigating Cellular Determinants of BH3 Mimetic Resistance

ABT-737 is the established standard for studying resistance mechanisms to BH3 mimetics. Its well-defined functional hierarchy in cells—preferentially disrupting Bcl-2/Bim complexes over Bcl-xL/Bim complexes despite comparable in vitro affinities—makes it invaluable for investigating how cellular context (e.g., expression levels of Bcl-2 family proteins, post-translational modifications) dictates sensitivity [5]. This is essential for research aimed at understanding why tumors overexpressing Bcl-2 are more sensitive than those overexpressing Bcl-xL, and for developing strategies to overcome Mcl-1-mediated resistance [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABT-737

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.